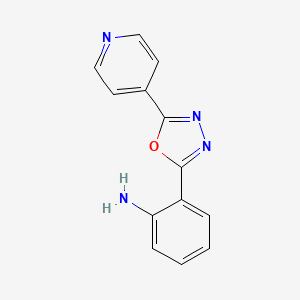
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Descripción general
Descripción
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with a molecular weight of 238.25 daltons . It is also known as a type of chemical entity .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline”, focusing on various unique applications:
Anticancer Activity
Compounds similar to “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Antimicrobial and Antioxidant Agent
Derivatives of 1,3,4-oxadiazole with pyridinyl groups have shown antimicrobial activity against bacteria like Escherichia coli and Staphylococcus epidermidis. They also exhibit antioxidant activity, which is measured using DPPH free radical-scavenging method .
Neuroprotective Agents
Pyridinyl-triazole derivatives related to the compound have been evaluated for their ability to reduce α-synuclein aggregation in vitro, which is a significant factor in neurodegenerative diseases .
Synthesis and Biological Activity
The synthesis of 1,3,4-Oxadiazoles has been explored for various biological activities. Although not directly related to “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline”, these studies provide insights into the potential biological applications of oxadiazole derivatives .
Antibacterial Agents
Compounds with a similar structure have been synthesized and characterized for their antibacterial properties. These derivatives have shown effectiveness as antibacterial agents .
Antibacterial and Antifungal Properties
Novel pyridine-based 1,3,4-oxadiazole compounds have shown promising antibacterial and antifungal properties. This suggests potential applications for “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” in developing new antibacterial and antifungal agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, inhibiting organisms such asEscherichia coli and Staphylococcus epidermidis .
Mode of Action
It’s plausible that the compound interacts with its targets through the nitrogen atoms present in its structure .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involving reactive oxygen species .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZCILKWNQMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424226 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54754-58-4 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



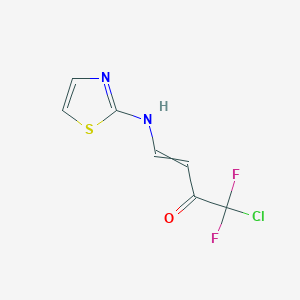
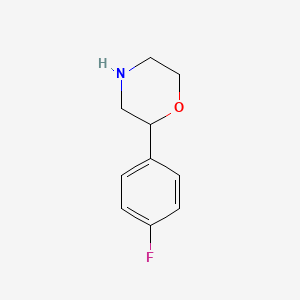
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
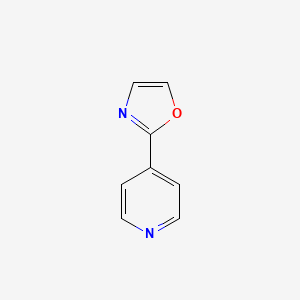
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
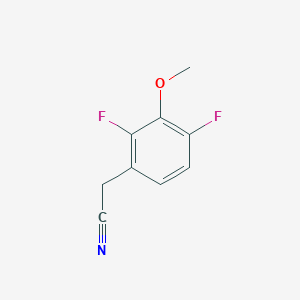
![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)


